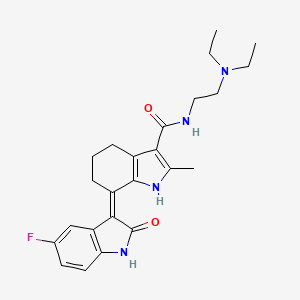

Tafetinib

Description

Structure

3D Structure

Properties

CAS No. |

1032265-57-8 |

|---|---|

Molecular Formula |

C24H29FN4O2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |

InChI |

InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17- |

InChI Key |

KGSRYTUWXUESJK-FXBPSFAMSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tafetinib, SIM-010603, SIM010603, SIM 010603 |

Origin of Product |

United States |

Foundational & Exploratory

Tofacitinib's Mechanism of Action in T Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of various autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of T cell function through the inhibition of the JAK-STAT signaling pathway. This guide provides a comprehensive technical overview of the molecular mechanisms by which tofacitinib exerts its effects on T lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib functions as a competitive inhibitor of the ATP-binding sites of Janus kinases, with a primary selectivity for JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition disrupts the intracellular signaling cascade initiated by the binding of various cytokines to their receptors on the surface of T cells.

The canonical JAK-STAT signaling pathway is crucial for T cell activation, differentiation, and effector functions. Upon cytokine binding, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and subsequent phosphorylation of the cytokine receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes critical for T cell responses.

By blocking the phosphorylation and activation of JAKs, tofacitinib effectively prevents the downstream phosphorylation and activation of STATs.[2] This leads to a significant reduction in the transcription of numerous cytokine-responsive genes, thereby dampening the inflammatory and immune responses mediated by T cells.[1]

Impact on T Cell Activation and Proliferation

Tofacitinib has been shown to impair T cell activation and proliferation in a dose-dependent manner.[3][4] In vitro studies demonstrate that tofacitinib significantly reduces the expression of the activation marker CD25 on T cells upon stimulation.[3] Furthermore, the proliferation of T cells, as measured by Ki-67 expression and CFSE dilution assays, is markedly decreased in the presence of tofacitinib.[3]

Modulation of T Cell Differentiation and Function

The differentiation of naive CD4+ T cells into distinct effector subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), is heavily dependent on specific cytokine-mediated JAK-STAT signaling. Tofacitinib's interference with these pathways leads to a profound impact on T cell polarization.

-

Th1 Cells: Tofacitinib inhibits the differentiation of Th1 cells, which are critical for cell-mediated immunity and are implicated in the pathogenesis of many autoimmune diseases. This inhibition is characterized by a decrease in the expression of the master transcription factor T-bet and a reduction in the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ).[5] This effect is particularly prominent during the initial priming of naive T cells.[5]

-

Th17 Cells: The development of pro-inflammatory Th17 cells is also modulated by tofacitinib. Studies have shown a reduction in IL-17 production by CD4+ T cells treated with tofacitinib.[6]

-

Cytokine Production: Tofacitinib significantly suppresses the production of several key pro-inflammatory cytokines by T cells, including IFN-γ, tumor necrosis factor-alpha (TNF-α), IL-17, and IL-22.[3][6] This broad inhibition of inflammatory mediators contributes significantly to its therapeutic effects.

Effects on Different T Cell Subsets

Tofacitinib's impact can vary among different T cell subpopulations. Research indicates that memory CD8+ T cells are particularly sensitive to the effects of tofacitinib, showing significant impairment in their activation, proliferation, and effector molecule expression.[1][3] In contrast, the drug's effects on regulatory T cells (Tregs) are still being elucidated, with some studies suggesting a less pronounced impact.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the mechanism of action of tofacitinib in T cells.

Table 1: Tofacitinib IC50 Values for Janus Kinases

| Janus Kinase | IC50 (nM) |

| JAK1 | 1.7 - 3.7 |

| JAK2 | 1.8 - 4.1 |

| JAK3 | 0.75 - 1.6 |

Data compiled from a study by Ju et al. (2022).[7]

Table 2: Inhibition of STAT Phosphorylation in T Cells by Tofacitinib

| Cytokine Stimulant | Phosphorylated STAT | T Cell Subset | Mean Inhibition (%) |

| IFN-α | pSTAT5 | CD4+ | >50 |

| IL-2 | pSTAT5 | CD4+ | >50 |

| IL-4 | pSTAT6 | CD4+ | >50 |

| IL-15 | pSTAT5 | CD4+ | >50 |

| IL-21 | pSTAT3 | CD4+ | >50 |

Data from a study by Palmroth et al. (2021) in rheumatoid arthritis patients treated with tofacitinib for 3 months.[8][9]

Table 3: Effect of Tofacitinib on T Cell Cytokine Production (In Vitro)

| Cytokine | T Cell Subset | Tofacitinib Concentration | Inhibition |

| IFN-γ | VZV-specific CD4+ | Dose-dependent | Significant reduction |

| IL-17A | Entheseal CD4+ | 1000 nM | Significant reduction |

| TNF | Entheseal CD4+ | 1000 nM | Significant reduction |

| IL-22 | Memory CD4+ | 1 µM | Significant reduction |

Data compiled from studies by Weman et al. (2019) and McGonagle et al. (2021).[6][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

T Cell Proliferation Assay (CFSE Dilution)

Objective: To assess the effect of tofacitinib on T cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified T cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

Tofacitinib

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or purify T cells from whole blood.

-

Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add varying concentrations of tofacitinib or vehicle control to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Flow Cytometry for T Cell Activation Markers

Objective: To determine the effect of tofacitinib on the expression of T cell activation markers.

Materials:

-

PBMCs or purified T cells

-

T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

-

Tofacitinib

-

Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or purify T cells.

-

Culture the cells in the presence of T cell stimuli and different concentrations of tofacitinib or vehicle control for 24-72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in flow cytometry staining buffer.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data to quantify the percentage of T cells expressing the activation markers.[11][12][13]

In Vitro T Helper Cell Differentiation

Objective: To investigate the impact of tofacitinib on the differentiation of naive CD4+ T cells into Th1 and Th17 subsets.

Materials:

-

Naive CD4+ T cells (isolated by cell sorting or magnetic beads)

-

Tofacitinib

-

Anti-CD3 and anti-CD28 antibodies

-

Th1 polarizing cytokines: IL-12, anti-IL-4 antibody

-

Th17 polarizing cytokines: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody

-

Complete RPMI-1640 medium

-

Flow cytometry antibodies for intracellular cytokine staining (IFN-γ, IL-17) and transcription factors (T-bet, RORγt)

Procedure:

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.

-

Isolate naive CD4+ T cells.

-

Culture the naive CD4+ T cells in the antibody-coated plates in the presence of Th1 or Th17 polarizing cytokines.

-

Add different concentrations of tofacitinib or vehicle control to the cultures.

-

Incubate for 4-6 days.

-

On the final day, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain for intracellular cytokines (IFN-γ, IL-17) and transcription factors (T-bet, RORγt).

-

Analyze by flow cytometry to determine the percentage of differentiated Th1 and Th17 cells.[14]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Caption: General workflow for in vitro T cell assays with tofacitinib.

References

- 1. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 10. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medrxiv.org [medrxiv.org]

- 13. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Investigating the Downstream Effects of Tofacitinib: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Tofacitinib, marketed as Xeljanz, is an oral small-molecule drug that represents a significant advancement in the treatment of several chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis.[1][2] As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), its mechanism of action is distinct from traditional biologic agents. This technical guide provides an in-depth exploration of the downstream molecular and cellular consequences of Tofacitinib administration, focusing on its impact on signaling pathways, immune cell function, and the inflammatory milieu.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib's primary mechanism of action is the inhibition of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases.[3] JAKs are crucial transducers of signals from a wide array of cytokine and growth factor receptors on the cell membrane to the nucleus, thereby playing a pivotal role in hematopoiesis, immune cell function, and inflammation.[4]

The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding receptor. This binding event brings two receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in immune responses and inflammation.[5]

Tofacitinib functions by competitively binding to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STATs.[5][6] In cellular settings, Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK1 and JAK3 over receptors that signal via pairs of JAK2.[3][5] This disruption of the JAK-STAT pathway is the foundational event leading to the drug's broad downstream immunomodulatory effects.

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Quantitative Downstream Effects of Tofacitinib

The inhibitory action of Tofacitinib on the JAK-STAT pathway translates into measurable changes in cellular signaling, gene expression, and the production of inflammatory mediators.

| JAK Combination | IC₅₀ (nM) |

| JAK1/JAK3 | 56 |

| JAK1/JAK2 | 406 |

| JAK2/JAK2 | 1377 |

Data sourced from in vitro kinase assays.[4]

| Cytokine Stimulant | STAT Target | Cell Type | Inhibition (%) |

| Common γ-chain cytokines | STAT5 | T Cells | High (up to 73%) |

| IL-10 | STAT3 | Monocytes | Low (approx. 10%) |

Data from an in vivo study in RA patients treated with Tofacitinib 5 mg twice daily for 3 months.[7] The magnitude of the inhibitory effect is dependent on the specific cytokine and cell type.[7][8]

| Cytokine | Cell Model | Tofacitinib Conc. (µM) | Inhibition / Reduction (%) |

| IFN-γ | PBMC + RA Synoviocytes | 1 | ~100% (Complete Inhibition) |

| IL-17A | PBMC + RA Synoviocytes | 1 | >70% |

| TNF | CD4+ T-cells (stimulated) | 1 | Significant Reduction |

| IL-6 | PBMC + Endothelial Cells | 1 | ~31.7% |

| IL-6 | PBMC + Endothelial Cells | 10 | ~91.5% |

| IL-8 | PBMC + Endothelial Cells | 1 | ~47% |

| IL-8 | PBMC + Endothelial Cells | 10 | ~69.3% |

| IL-10 | PBMC + RA Synoviocytes | 1 | Significant Decrease |

Data compiled from in vitro co-culture experiments simulating synovial and vascular inflammation.[9]

| Marker | Baseline (Mean/Median) | Post-Tofacitinib (Mean/Median) | Change |

| DAS28 | 4.4 | 2.6 | Significant Decrease (p < 0.001) |

| C-Reactive Protein (CRP) | Elevated | Decreased by 18.9 mg/L (Month 3) | Significant Decrease |

| Erythrocyte Sedimentation Rate (ESR) | Elevated | Decreased by 21.7 mm/h (Month 3) | Significant Decrease |

| Neutrophil Count | Normal | Decreased by 1.3 x 10³/mm³ (Month 3) | Decrease |

| IL-6 (plasma) | Elevated | >50% Decrease | Significant Decrease |

| MMP-1 (plasma) | Elevated | >50% Decrease | Significant Decrease |

| MMP-3 (plasma) | Elevated | Significant Decrease | Decrease |

| CXCL10 (plasma) | Elevated | Significant Decrease | Decrease |

Data from clinical studies in RA patients treated with Tofacitinib.[7][8][10][11][12][13]

Impact on Immune Cell Populations

Tofacitinib's disruption of cytokine signaling has profound downstream effects on the function and phenotype of various immune cells.

-

T Lymphocytes: Tofacitinib significantly impairs the activation, proliferation, and effector functions of T cells.[14] It inhibits the differentiation of pro-inflammatory T helper (Th) lineages, particularly Th1 and Th17, while largely sparing Th2 and regulatory T cells.[15][16] This leads to reduced production of key cytokines like IFN-γ, IL-17, and TNF.[17][18] Studies also suggest that Tofacitinib has a significant impact on memory CD8+ T cells and may trigger immunosenescence pathways, which could contribute to both its efficacy and side-effect profile, such as an increased risk of herpes zoster infection.[14][19]

-

B Lymphocytes: While the primary effects are on T cells, Tofacitinib can also affect B cells, as some cytokine pathways crucial for B cell function are JAK-dependent.[20]

-

Innate Immune Cells: Tofacitinib modulates the function of innate immune cells. It can direct monocytes and macrophages toward an anti-inflammatory phenotype, characterized by suppressed production of pro-inflammatory cytokines like IL-6 and TNF-α, and an induction of the anti-inflammatory cytokine IL-10.[15] The function of Natural Killer (NK) cells, which rely on JAK3-dependent IL-15 signaling for survival, is also adversely affected.[6][20]

-

Non-Immune Cells: The effects of Tofacitinib extend to non-immune cells involved in the pathology of inflammatory diseases.

-

Synovial Fibroblasts: In RA, Tofacitinib reduces the production of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, and chemokines from synovial fibroblasts, thereby mitigating joint degradation.[21]

-

Keratinocytes: Tofacitinib has been shown to downregulate the antiviral immune defense in keratinocytes, which may be relevant to its use in psoriatic conditions and the observed risk of skin infections.[19]

-

Endothelial Cells: Tofacitinib inhibits angiogenesis and reduces the production of pro-inflammatory cytokines like IL-6 from endothelial cells, but it may not prevent some prothrombotic effects induced by inflammatory cytokines.[9][22]

-

Caption: Tofacitinib's impact on various cell types reduces inflammation.

Key Experimental Protocols

The following protocols are representative of the methodologies used to investigate the downstream effects of Tofacitinib.

This protocol is used to measure the in vivo or ex vivo effect of Tofacitinib on cytokine-induced signaling in patient-derived immune cells.[7][8][10]

-

Blood Collection: Collect whole blood from patients into EDTA-containing tubes.

-

Ex Vivo Treatment (Optional): For in vitro blockade studies, incubate 100 µL of whole blood with Tofacitinib (e.g., 1 µM) or a vehicle control for 1 hour at 37°C.[23]

-

Cytokine Stimulation: Stimulate the blood samples with a specific cytokine (e.g., IL-6, IL-21, IFN-α at 100 ng/mL) for 15-20 minutes at 37°C to induce STAT phosphorylation. Include an unstimulated control.

-

Red Blood Cell Lysis & Fixation: Immediately stop the stimulation by adding a pre-warmed fixation/lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10-15 minutes at 37°C.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a cold permeabilization buffer (e.g., methanol-based or saponin-based). Incubate on ice.

-

Staining: Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies. This includes surface markers to identify cell populations (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells) and an intracellular antibody against a specific phosphorylated STAT (pSTAT), such as pSTAT1, pSTAT3, or pSTAT5.

-

Data Acquisition: Acquire data on a multi-parameter flow cytometer.

-

Analysis: Gate on specific cell populations (monocytes, T cells, etc.) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in stimulated versus unstimulated and treated versus untreated samples.

References

- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarsinmedicine.com [scholarsinmedicine.com]

- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 6. Tofacitinib downregulates JAK1 and JAK3 on human intestinal monocytes and macrophages without affecting dendritic cells phenotype or function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ard.bmj.com [ard.bmj.com]

- 11. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinexprheumatol.org [clinexprheumatol.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Tofacitinib downregulates antiviral immune defence in keratinocytes and reduces T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Tofacitinib's In Vitro Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of tofacitinib on cytokine production, focusing on its mechanism of action, experimental protocols, and quantitative data. Tofacitinib, a Janus kinase (JAK) inhibitor, modulates the signaling of numerous cytokines critical to the inflammatory cascade, making it a key area of study in immunology and drug development.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

Tofacitinib exerts its effects by inhibiting Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines, growth factors, and hormones.[1][2] The canonical JAK-STAT signaling pathway is a primary target of tofacitinib.

Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those encoding for other cytokines and inflammatory mediators.

Tofacitinib, by competitively binding to the ATP-binding site of JAKs, prevents their phosphorylation and activation, thereby disrupting this entire signaling cascade.[2] This leads to a reduction in the production of pro-inflammatory cytokines. Tofacitinib exhibits inhibitory activity against JAK1, JAK2, and JAK3, with functional selectivity for JAK1 and JAK3 over JAK2.[3]

References

- 1. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]

- 2. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Tofacitinib's Primary Cellular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (formerly CP-690,550) is a potent, orally bioavailable small molecule inhibitor that has emerged as a significant therapeutic agent in the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its development marked a paradigm shift from therapies targeting extracellular cytokines to the intracellular signaling pathways that govern the immune response. This technical guide provides an in-depth overview of the discovery of Tofacitinib's primary cellular targets, with a focus on the quantitative data and experimental protocols that elucidated its mechanism of action.

The Janus Kinase (JAK) Family: Tofacitinib's Primary Targets

The primary cellular targets of Tofacitinib are members of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[2] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are crucial for signal transduction downstream of type I and type II cytokine receptors.[3] Upon cytokine binding, JAKs associated with the receptor chains become activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs), which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[3]

Tofacitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.[2]

Quantitative Analysis of Tofacitinib's Kinase Inhibition

The potency and selectivity of Tofacitinib against the JAK isoforms have been extensively characterized using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following tables summarize the reported IC50 values for Tofacitinib against JAK family members from biochemical and cellular assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme or cells.

Table 1: Tofacitinib IC50 Values in Biochemical (Enzymatic) Assays

| Kinase | IC50 (nM) | Assay Conditions | Reference |

| JAK1 | 1.7 - 3.7 | Recombinant human enzyme, ATP at Km | [2] |

| 112 | Not specified | [4] | |

| JAK2 | 1.8 - 4.1 | Recombinant human enzyme, ATP at Km | [2] |

| 20 | Not specified | [4] | |

| JAK3 | 0.75 - 1.6 | Recombinant human enzyme, ATP at Km | [2] |

| 1 | Not specified | [4] | |

| TYK2 | 16 - 34 | Recombinant human enzyme, ATP at Km | [2] |

Table 2: Tofacitinib IC50 Values in Cellular Assays (STAT Phosphorylation)

| Cytokine Stimulus | Downstream Pathway | Cell Type | IC50 (nM) | Reference |

| IL-2 | JAK1/JAK3-STAT5 | Human T-cells | 31 | [4] |

| IL-6 | JAK1/JAK2/TYK2-STAT3 | Human T-cells | 73 | [4] |

| GM-CSF | JAK2-STAT5 | Human T-cells | 659 | [4] |

| IFN-α | JAK1/TYK2-pSTAT5 | Monocytes | Varies | [5] |

| IL-15 | JAK1/JAK3-pSTAT5 | NK cells | Varies | [5] |

These data demonstrate that in biochemical assays, Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly higher potency for JAK3.[2] In cellular contexts, Tofacitinib preferentially inhibits signaling pathways that are dependent on JAK1 and/or JAK3.[3]

Experimental Protocols

The identification and characterization of Tofacitinib's targets relied on a variety of key experiments. Below are detailed methodologies for two fundamental assays used in this process.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of isolated JAK kinases.

Objective: To determine the IC50 value of Tofacitinib against a specific JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at the Km concentration for each kinase)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Tofacitinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Tofacitinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.

-

Add the diluted Tofacitinib or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Tofacitinib concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the effect of Tofacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant assessment of its activity.[6]

Objective: To determine the IC50 of Tofacitinib for the inhibition of a specific cytokine-induced STAT phosphorylation pathway in immune cells.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

RPMI-1640 medium

-

Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ)

-

Tofacitinib (serially diluted in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., Cytofix™ Fixation Buffer, BD Biosciences)

-

Permeabilization buffer (e.g., Perm Buffer III, BD Biosciences)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD33) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Aliquot whole blood or PBMCs into tubes.

-

Add serial dilutions of Tofacitinib or DMSO (vehicle control) to the tubes and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate the cells by adding a specific cytokine at a pre-determined optimal concentration. A non-stimulated control should also be included.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

Stop the stimulation by adding a fixation buffer and incubate at room temperature.

-

Lyse red blood cells if using whole blood.

-

Permeabilize the cells by adding a permeabilization buffer and incubating on ice.

-

Wash the cells with PBS.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs.

-

Incubate in the dark at room temperature.

-

Wash the cells and resuspend in PBS for analysis.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software. Gate on specific immune cell populations based on their surface markers.

-

Determine the median fluorescence intensity (MFI) of the phosphorylated STAT signal in each cell population for each condition.

-

Calculate the percent inhibition of cytokine-induced STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated DMSO control.

-

Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow for a Cellular STAT Phosphorylation Assay

Caption: Workflow for a cellular STAT phosphorylation assay using flow cytometry.

Conclusion

The discovery of Tofacitinib's primary cellular targets, the Janus kinases, was a landmark achievement in the development of targeted therapies for autoimmune diseases. Through a combination of rigorous in vitro biochemical assays and physiologically relevant cellular assays, researchers were able to quantify the potent and selective inhibitory activity of Tofacitinib. This deep understanding of its mechanism of action at the molecular and cellular levels has been instrumental in its successful clinical development and has paved the way for a new class of oral immunomodulatory drugs. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

- 1. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Structure of Tofacitinib-JAK Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a critical therapeutic agent in the management of autoimmune diseases. Its efficacy is rooted in the specific molecular interactions with the ATP-binding site of JAKs, leading to the modulation of the JAK-STAT signaling pathway. This technical guide provides a comprehensive overview of the molecular structure of Tofacitinib-JAK complexes, detailing the binding affinities, key interacting residues, and the structural basis of its inhibitory mechanism. Furthermore, this document outlines the detailed experimental protocols for the structural and biophysical characterization of these complexes and visualizes the intricate signaling pathways and molecular interactions through detailed diagrams.

Introduction: Tofacitinib and the Janus Kinase Family

Tofacitinib (formerly tasocitinib, CP-690550) is an oral medication used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] It functions as a reversible, competitive antagonist that binds to the ATP-binding site in the catalytic cleft of the kinase domain of JAKs.[2] The Janus kinase family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are pivotal in mediating signal transduction for a wide array of cytokines and growth factors, thereby playing a central role in immune cell development, hematopoiesis, and inflammatory responses.[3][4] Tofacitinib exhibits inhibitory activity against JAK1, JAK2, and JAK3, with a lesser effect on TYK2.[2] The therapeutic action of Tofacitinib stems from its ability to interfere with the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in inflammation and immune responses.[1]

Quantitative Analysis of Tofacitinib-JAK Interactions

The interaction between Tofacitinib and the various JAK isoforms has been extensively characterized through biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a comparative view of Tofacitinib's affinity and binding characteristics for each JAK.

Table 1: Inhibitory Potency of Tofacitinib against JAK Isoforms

| JAK Isoform | IC50 (nM) Range | Reference |

| JAK1 | 1.7 - 3.7 | [3] |

| JAK2 | 1.8 - 4.1 | [3] |

| JAK3 | 0.75 - 1.6 | [3] |

| TYK2 | 16 - 34 | [3] |

Table 2: Calculated Binding Free Energies (ΔGbind) of Tofacitinib-JAK Complexes

| JAK Isoform | Experimental ΔGbind (kcal/mol) | Reference |

| JAK1 | -9.67 to -11.96 | [3] |

| JAK2 | -9.68 to -11.92 | [3] |

| JAK3 | -10.18 to -12.44 | [3] |

Table 3: Key Amino Acid Residues Involved in Tofacitinib Binding

| JAK Isoform | Hinge Region Residues | Other Key Residues | Reference |

| JAK1 | E957, L959 | V889, F958, L1010 | [1][3] |

| JAK2 | E930, L932 | V863, L983 | [1][3] |

| JAK3 | E903, L905 | V836, L956 | [1][3] |

Molecular Interactions within the Tofacitinib-JAK Complex

The high-resolution crystal structures of Tofacitinib in complex with JAK1 (PDB ID: 3EYG) and JAK3 (PDB ID: 3LXK) have provided invaluable insights into the molecular basis of its inhibitory activity.[3] Tofacitinib binds to the ATP-binding site located in the kinase domain of the JAKs. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions.

The pyrrolopyrimidine core of Tofacitinib forms crucial hydrogen bonds with the hinge region residues of the kinase, specifically with the backbone amide of a conserved Leucine and the side chain of a conserved Glutamate.[1][3] In JAK1, these residues are L959 and E957, while in JAK3, they are L905 and E903.[1][3] The piperidine ring and the cyano group of Tofacitinib extend into a more variable region of the ATP-binding pocket, contributing to its selectivity profile. Hydrophobic interactions with residues such as valine and phenylalanine further stabilize the complex.[1][3]

Visualizing Molecular Pathways and Interactions

To better understand the complex biological processes and molecular interactions involved, the following diagrams have been generated using Graphviz.

Experimental Protocols

The elucidation of the Tofacitinib-JAK complex structure relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Protein Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding the human JAK kinase domain (typically residues corresponding to the catalytic domain) is synthesized and cloned into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells). An affinity tag (e.g., His-tag, GST-tag) is often included for purification.

-

Protein Expression: The expression vector is transformed into the appropriate host cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).

-

Cell Lysis and Lysate Clarification: Cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). After washing, the protein is eluted.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, ensuring a homogenous protein sample.

X-ray Crystallography

-

Complex Formation: Purified JAK kinase domain is incubated with an excess of Tofacitinib to ensure saturation of the binding site.

-

Crystallization: The Tofacitinib-JAK complex is subjected to high-throughput crystallization screening using various commercially available screens and techniques like sitting-drop or hanging-drop vapor diffusion.

-

Crystal Optimization: Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then built into the electron density map and refined to produce the final atomic model of the Tofacitinib-JAK complex.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Purified JAK kinase domain is placed in the sample cell of the ITC instrument, and a concentrated solution of Tofacitinib is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the Tofacitinib solution are made into the sample cell containing the JAK protein.

-

Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as Tofacitinib binds to the protein. As the protein becomes saturated, the heat change diminishes.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization (FP) Assay

-

Probe Selection: A fluorescently labeled ligand (tracer) that binds to the JAK kinase domain is required.

-

Assay Setup: A fixed concentration of the tracer and the JAK protein are incubated in a microplate well.

-

Competition Binding: Increasing concentrations of Tofacitinib are added to the wells. Tofacitinib competes with the tracer for binding to the JAK protein.

-

Measurement: The fluorescence polarization of the sample is measured. When the tracer is bound to the larger protein, it tumbles slowly, resulting in high polarization. As Tofacitinib displaces the tracer, the free tracer tumbles rapidly, leading to a decrease in polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of Tofacitinib to determine its inhibitory constant (Ki).

Conclusion

The detailed molecular understanding of the Tofacitinib-JAK complexes provides a solid foundation for the rational design of next-generation JAK inhibitors with improved selectivity and efficacy. The combination of structural biology, biophysical characterization, and computational modeling has been instrumental in elucidating the key interactions that govern Tofacitinib's inhibitory activity. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the intricacies of kinase-inhibitor interactions, ultimately contributing to the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Tofacitinib's Impact on Gene Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a pivotal small molecule inhibitor of Janus kinases (JAKs), has reshaped the therapeutic landscape for several autoimmune and inflammatory diseases. Its mechanism of action, centered on the modulation of the JAK-STAT signaling pathway, results in profound alterations in the gene expression profiles of various immune cells. This technical guide provides an in-depth analysis of tofacitinib's effects on gene transcription in key immune cell populations, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing these changes and visual representations of the core signaling pathways are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Mechanism of Tofacitinib Action

Tofacitinib is an oral inhibitor of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are crucial for signal transduction of numerous cytokines and growth factors.[1][2][3] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][4] This inhibition disrupts the downstream signaling cascade, most notably the JAK-STAT pathway.

The binding of a cytokine to its receptor on the cell surface initiates the activation of associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

By inhibiting JAK1 and JAK3, tofacitinib effectively blocks the signaling of a wide array of cytokines that are integral to lymphocyte activation, proliferation, and function.[5] These include cytokines that use the common gamma chain (γc) receptor subunit, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for T-cell and Natural Killer (NK) cell development and B-cell activation.[6][7] Furthermore, inhibition of JAK1 affects the signaling of pro-inflammatory cytokines like IL-6 and interferons (IFNs).[5] This blockade of cytokine signaling ultimately leads to a broad dampening of the inflammatory response by altering the gene expression landscape within immune cells.

Signaling Pathways Modulated by Tofacitinib

The primary signaling cascade affected by tofacitinib is the JAK-STAT pathway. The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by tofacitinib.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Immunomodulatory Properties of Tofacitinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tofacitinib is an oral small molecule inhibitor of Janus kinases (JAKs) that has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of the immune system by interfering with the signaling pathways of numerous cytokines crucial for immune cell development, activation, and function. This guide provides an in-depth technical overview of Tofacitinib's core immunomodulatory properties, including its mechanism of action, effects on various immune cell populations, and quantitative data on its inhibitory activity. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Introduction

Tofacitinib (CP-690,550) is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that represents a significant advancement in the management of immune-mediated inflammatory diseases.[1] Unlike biologic agents that target extracellular cytokines or their receptors, Tofacitinib acts intracellularly to inhibit Janus kinases (JAKs), a family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for transducing signals from type I and II cytokine receptors.[2][3] By disrupting these signaling cascades, Tofacitinib effectively dampens the inflammatory response driven by a wide array of cytokines.[4] This document details the fundamental immunomodulatory characteristics of Tofacitinib, providing a resource for scientists engaged in immunology and drug development.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The cornerstone of Tofacitinib's immunomodulatory effect is its inhibition of the JAK-STAT signaling pathway.[2] This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis.

The JAK-STAT Signaling Cascade:

-

Cytokine Binding and Receptor Dimerization: The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[3]

-

STAT Recruitment and Phosphorylation: The activated JAKs then create docking sites on the intracellular domain of the cytokine receptor by phosphorylating tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites and are subsequently phosphorylated by the JAKs.[2][5]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[2]

-

Gene Transcription: Within the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[2]

Tofacitinib exerts its function by binding to the ATP-binding pocket of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[6] This blockade effectively interrupts the downstream signaling of multiple pro-inflammatory cytokines.[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. armandoh.org [armandoh.org]

- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

Tofacitinib's Interaction with Novel Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several inflammatory and autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of JAK enzymes, which are critical components of intracellular signaling pathways for numerous cytokines, growth factors, and hormones.[2][3] By disrupting the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, tofacitinib effectively modulates the immune response.[2][3] However, accumulating evidence suggests that the therapeutic effects of tofacitinib extend beyond the canonical JAK-STAT axis, influencing a range of novel signaling pathways. This technical guide provides an in-depth exploration of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular cascades.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

Tofacitinib exhibits inhibitory activity against multiple JAK isoforms. Its primary targets are JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[4][5] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are key transcription factors for a multitude of pro-inflammatory genes.[2]

Quantitative Data: Tofacitinib's Inhibitory Activity

The inhibitory potency of tofacitinib against various JAK kinases is summarized in the table below.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 1.7 - 6.1 | [5][6] |

| JAK2 | 1.8 - 12 | [5][6] |

| JAK3 | 0.75 - 8.0 | [5][6] |

| TYK2 | 16 - 176 | [5][6] |

Table 1: Half-maximal inhibitory concentration (IC50) of Tofacitinib for Janus Kinases.

The inhibition of JAKs by tofacitinib leads to a dose-dependent reduction in the phosphorylation of downstream STAT proteins. In vivo studies in rheumatoid arthritis patients have demonstrated a significant decrease in cytokine-induced phosphorylation of various STATs in peripheral blood mononuclear cells following tofacitinib treatment.[7][8] The magnitude of this inhibition varies depending on the specific cytokine and cell type, ranging from 10% to 73%.[7][8]

| Cytokine | STAT Protein | Cell Type | Inhibition (%) | Reference |

| IFN-α | pSTAT5 | CD4+ T cells | ~50-70 | [7][9] |

| IL-2 | pSTAT5 | CD4+ T cells | ~50-70 | [7][8] |

| IL-4 | pSTAT6 | CD4+ T cells | ~50-70 | [7][9] |

| IL-6 | pSTAT1/pSTAT3 | Monocytes/Chondrocytes | ~10-50 | [7][9][10] |

| IL-15 | pSTAT5 | CD4+ T cells | ~50-70 | [7][8] |

| IL-21 | pSTAT3 | CD4+ T cells | ~50-70 | [7][8] |

| IFN-γ | pSTAT1 | Neutrophils/B cells | ~50-70 | [7][9] |

| IL-10 | pSTAT3 | Monocytes | ~10 | [7][8] |

Table 2: Tofacitinib-mediated inhibition of cytokine-induced STAT phosphorylation in vivo.

Signaling Pathway Diagram: Canonical JAK-STAT Pathway

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Novel Signaling Interactions of Tofacitinib

Beyond its well-established role in the JAK-STAT pathway, tofacitinib influences other crucial signaling networks involved in inflammation and cellular homeostasis.

Intestinal Barrier Function and Tight Junction Regulation

Tofacitinib has been shown to restore intestinal barrier function, a critical aspect in the pathophysiology of inflammatory bowel disease (IBD).[11][12] It achieves this by modulating the expression and localization of tight junction proteins.[11][13]

This protocol is adapted from studies investigating the effect of tofacitinib on intestinal epithelial barrier integrity.[11][14]

-

Cell Culture: Caco-2BBe or T84 intestinal epithelial cells are cultured on permeable transwell inserts until a confluent monolayer is formed, typically for 21 days.

-

Treatment: Tofacitinib (e.g., 50 µM) or vehicle (e.g., 0.5% DMSO) is added to the apical and/or basolateral compartments of the transwells.[11][14] In co-culture models, macrophages (e.g., THP-1) may be added to the basolateral compartment to simulate an inflammatory environment.[11]

-

TEER Measurement: Transepithelial electrical resistance is measured at specified time points using an epithelial voltohmmeter. Readings are normalized to the surface area of the transwell and expressed as Ω·cm².

-

Data Analysis: Changes in TEER over time are compared between treatment groups to assess the effect of tofacitinib on barrier function.

This method quantifies the passage of macromolecules across the epithelial monolayer.[11][14]

-

Cell Culture and Treatment: As described in the TEER assay protocol.

-

Fluorescent Tracer: A fluorescently labeled, non-absorbable molecule (e.g., 4 kDa FITC-dextran) is added to the apical compartment of the transwells.[14]

-

Sampling: At designated time intervals, samples are collected from the basolateral compartment.

-

Quantification: The fluorescence intensity of the basolateral samples is measured using a fluorometer.

-

Data Analysis: The amount of tracer that has crossed the monolayer is calculated and compared between treatment groups to determine paracellular permeability.

This protocol outlines the assessment of tight junction protein expression.[11][13]

-

Cell Lysis: Following treatment, cell monolayers are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., claudin-2, claudin-4, occludin, JAM-A, ZO-1) and a loading control (e.g., β-actin).[11][13]

-

Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Densitometry: The intensity of the protein bands is quantified and normalized to the loading control.

T-Helper Cell Differentiation

Tofacitinib influences the differentiation of naive CD4+ T cells, particularly by suppressing the pro-inflammatory Th1 and Th17 lineages, while having a lesser impact on Th2 and regulatory T cells (Tregs).[1][15]

This protocol is a generalized procedure based on studies investigating the immunomodulatory effects of tofacitinib.[1][15]

-

Cell Isolation: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide primary T-cell receptor stimulation. Specific cytokine cocktails are added to drive differentiation towards Th1 (e.g., IL-12), Th17 (e.g., TGF-β, IL-6, IL-1β), or Treg (e.g., TGF-β, IL-2) lineages. Tofacitinib (e.g., 1 µM) or vehicle is added to the culture medium.[15][16]

-

Intracellular Cytokine Staining: After several days of culture, cells are restimulated with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., brefeldin A or monensin) for a few hours. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) and transcription factors (e.g., FoxP3 for Tregs).

-

Flow Cytometry Analysis: The percentage of cells expressing specific cytokines is determined using a flow cytometer.

Signaling Pathway Diagram: Tofacitinib's Impact on T-Helper Cell Differentiation

Caption: Tofacitinib inhibits Th1 and Th17 cell differentiation by blocking key JAK-STAT signals.

Interferon Signaling

Tofacitinib has been shown to potently suppress the signaling cascades initiated by both type I (IFN-α, IFN-β) and type II (IFN-γ) interferons.[8][17] This is significant as the interferon pathway is implicated in the pathogenesis of various autoimmune diseases.[17] RNA sequencing of peripheral blood mononuclear cells from rheumatoid arthritis patients treated with tofacitinib revealed that the IFN-α and IFN-β signaling pathways were the most significantly downregulated.[17][18]

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Pathways

While the primary effects of tofacitinib are mediated through JAK-STAT inhibition, there is emerging evidence of its influence on other inflammatory pathways. Some studies suggest a potential, though less direct, modulatory effect on the MAPK and NF-κB signaling pathways. However, the precise mechanisms and clinical relevance of these interactions are still under investigation and appear to be context-dependent.

Conclusion

Tofacitinib's therapeutic efficacy is rooted in its potent inhibition of the JAK-STAT signaling pathway. However, a growing body of research demonstrates its broader immunomodulatory effects through interactions with novel signaling pathways. Its ability to restore intestinal barrier function, modulate T-helper cell differentiation, and suppress interferon signaling highlights the multifaceted nature of its mechanism of action. Further investigation into its effects on pathways such as MAPK and NF-κB will undoubtedly provide a more complete understanding of its therapeutic potential and may open new avenues for its clinical application. This guide provides a foundational understanding for researchers and clinicians working to unravel the complex pharmacology of tofacitinib and to optimize its use in treating a spectrum of inflammatory and autoimmune disorders.

References

- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proteomic Insights into JAK Inhibitor Therapeutic Response in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 4. abmole.com [abmole.com]

- 5. Tofacitinib | Cell Signaling Technology [cellsignal.com]

- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects Caused by Disrupted Epithelial-macrophage Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects Caused by Disrupted Epithelial-macrophage Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The JAK-Inhibitor Tofacitinib Rescues Human Intestinal Epithelial Cells and Colonoids from Cytokine-Induced Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Revealing the changes in signaling pathways caused by tofacitinib in patients with rheumatoid arthritis through RNA sequencing and the correlation with clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Tofacitinib's Impact on Natural Killer (NK) Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of tofacitinib, a Janus kinase (JAK) inhibitor, on the function of natural killer (NK) cells. Tofacitinib modulates the immune system by inhibiting the JAK-STAT signaling pathway, which is crucial for the function and proliferation of various immune cells, including NK cells.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

Tofacitinib is an oral inhibitor of Janus kinases, with a primary affinity for JAK1 and JAK3.[3] Cytokines such as Interleukin-2 (IL-2) and IL-15, which are critical for NK cell activation, proliferation, and survival, signal through receptors that utilize the JAK-STAT pathway.[1][4][5] By blocking JAK1 and JAK3, tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, notably STAT1 and STAT5.[1][6] This disruption of the signaling cascade leads to a downstream reduction in the transcription of genes essential for NK cell effector functions, including cytotoxicity and cytokine production.[2][3]

Caption: Tofacitinib inhibits JAK1/3, blocking STAT phosphorylation and subsequent gene transcription in NK cells.

Quantitative Impact of Tofacitinib on NK Cell Function

Tofacitinib has been demonstrated to significantly suppress various aspects of NK cell function. The following tables summarize the quantitative findings from in vitro studies using both the NK-92 cell line and primary human NK cells.

Table 1: Effect of Tofacitinib on NK Cell Cytotoxicity

| Cell Type | Target Cells | Treatment | Outcome | Quantitative Change | Citation |

| NK-92 Cells | K-562 | IL-15 Stimulation + Tofacitinib | Reduced Cytotoxicity | Significant reduction in K-562 cell death compared to IL-15 stimulation alone. | [1] |

| Primary Human NK Cells | K-562 | IL-2/IL-15 Stimulation + Tofacitinib | Reduced Cytotoxicity | Significantly lower cytotoxicity compared to stimulated NK cells. | [1] |

| Primary Human NK Cells | K-562 | Tofacitinib | Suppressed Cytotoxicity | Effective suppression of NK cell cytotoxicity in samples from both healthy controls and ALS patients. | [7] |

Table 2: Effect of Tofacitinib on NK Cell Cytokine and Effector Molecule Expression

| Cell Type | Molecule | Treatment Paradigm | Outcome | Quantitative Change | Citation |

| NK-92 Cells | IFN-γ (mRNA) | IL-15 Stimulation + Tofacitinib | Decreased Expression | Reversal of IL-15-induced increase in IFN-γ mRNA. | [1] |

| NK-92 Cells | TNF-α (mRNA) | IL-15 Stimulation + Tofacitinib | Decreased Expression | Reversal of IL-15-induced increase in TNF-α mRNA. | [1] |

| NK-92 Cells | IFN-γ (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of IFN-γ protein levels in culture media. | [1] |

| NK-92 Cells | Granzyme B (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of Granzyme B protein levels in culture media. | [1] |

| NK-92 Cells | Perforin (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of Perforin protein levels in culture media. | [1] |

| Primary Human NK Cells | IFN-γ (mRNA) | IL-2/IL-15 Stimulation + Tofacitinib | Decreased Expression | Significant decrease in IFN-γ expression in cells from ALS patients. | [1] |

| Primary Human NK Cells | TNF-α (mRNA) | IL-2/IL-15 Stimulation + Tofacitinib | Decreased Expression | Significant decrease in TNF-α expression in cells from ALS patients. | [1] |

Table 3: Effect of Tofacitinib on JAK-STAT Signaling

| Cell Type | Analyte | Treatment | Outcome | Quantitative Change | Citation |

| NK-92 Cells | Phosphorylated STAT1 (P-STAT1) | IL-15 Stimulation + Tofacitinib | Reduced Phosphorylation | Significant reduction in P-STAT1 levels. | [1] |

| Primary Human NK Cells | Phosphorylated STAT1 (P-STAT1) | IL-2/IL-15 Stimulation + Tofacitinib | Reduced Phosphorylation | Significant reduction in P-STAT1 levels in cells from both healthy controls and ALS patients. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of tofacitinib on NK cell function.

NK Cell Isolation and Culture

-

Cell Line: The NK-92 cell line is commonly used and cultured in appropriate media supplemented with IL-2.[1]

-

Primary NK Cells: Primary NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors or patients.[1][7] Enrichment is often performed using negative selection kits to achieve high purity.

Tofacitinib Treatment Paradigms

Two primary treatment paradigms have been described to evaluate the effect of tofacitinib:[1]

-

Intervention Treatment (P1): NK cells are first activated with a cytokine (e.g., IL-15) for a short period (e.g., 2 hours), followed by an overnight culture in the presence of tofacitinib.[1]

-

Prevention Treatment (P2): NK cells are pre-treated with tofacitinib overnight before being activated with a cytokine.[1]

NK Cell Cytotoxicity Assay

A common method to assess NK cell-mediated cytotoxicity is through a co-culture assay with a target cell line, such as K-562, which is susceptible to NK cell lysis.[1][7][8]

-

Target Cell Preparation: K-562 target cells are harvested and may be labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.[9]

-

Co-culture: Effector NK cells (either NK-92 or primary NK cells) are co-cultured with target K-562 cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[1][10] The co-culture is incubated for a set period (e.g., 4 hours).

-

Viability Staining: Following incubation, a viability dye (e.g., Fixable Viability Dye eFluor™ 506 or Propidium Iodide) is added to the co-culture to stain dead cells.[1][9]

-

Flow Cytometry Analysis: The percentage of dead target cells (e.g., CFSE-positive, viability dye-positive) is quantified using flow cytometry.[1] Cytotoxicity is calculated based on the proportion of lysed target cells.

Caption: Workflow for assessing NK cell cytotoxicity using a flow cytometry-based assay.

Cytokine and Effector Molecule Measurement

-

Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels of cytokines (e.g., IFN-γ, TNF-α), RNA is extracted from NK cells after treatment.[1] cDNA is synthesized, and qRT-PCR is performed using specific primers for the genes of interest and a housekeeping gene for normalization.[1]

-

Multiplex Bead-Based Immunoassay: To quantify secreted proteins, conditioned media from NK cell cultures is collected.[1] A bead-based multiplex assay (e.g., Luminex) paired with flow cytometry is used to simultaneously measure the concentrations of multiple analytes like IFN-γ, TNF-α, granzyme B, and perforin.[1][7]

Western Blot for STAT Phosphorylation

-

Cell Lysis: Following stimulation and treatment, NK cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (P-STAT1) and total STAT1.[1][10] A loading control antibody (e.g., α-tubulin or GAPDH) is also used.[1]

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the relative levels of P-STAT1, normalized to total STAT1 and the loading control.[1]

Conclusion

The collective evidence strongly indicates that tofacitinib effectively suppresses the function of natural killer cells. By inhibiting the JAK-STAT signaling pathway, tofacitinib reduces NK cell-mediated cytotoxicity and diminishes the production and secretion of key pro-inflammatory cytokines and cytotoxic molecules. These findings are critical for understanding the mechanism of action of tofacitinib in various immune-mediated diseases and for guiding future research and drug development efforts targeting NK cell activity. The detailed protocols provided herein offer a standardized framework for the continued investigation of tofacitinib and other immunomodulatory agents on NK cell biology.

References

- 1. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Preliminary studies on Tofacitinib in novel disease models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preliminary yet promising applications of Tofacitinib, a Janus kinase (JAK) inhibitor, in several novel disease models. This document provides a comprehensive overview of the experimental frameworks, quantitative outcomes, and underlying signaling pathways from recent preclinical and clinical studies.

Core Mechanism of Action: The JAK-STAT Pathway

Tofacitinib primarily exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3. This action disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. By blocking this pathway, Tofacitinib effectively dampens the inflammatory response.[1][2]